5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride
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Overview
Description
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkylamines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide or hydroxylated product .
Scientific Research Applications
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine ring system can form hydrogen bonds and other interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the carbonylchloridehydrochloride group.
5-bromo-7-azaindole: Another similar compound with a different substitution pattern on the pyrrolo[2,3-b]pyridine ring.
Uniqueness
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride is unique due to the presence of the carbonylchloridehydrochloride group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C8H7BrCl2N2O |
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Molecular Weight |
297.96 g/mol |
IUPAC Name |
5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2O.ClH/c9-6-3-5-1-2-12(8(10)13)7(5)11-4-6;/h3-4H,1-2H2;1H |
InChI Key |
DJHFOVVREXBXIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=N2)Br)C(=O)Cl.Cl |
Origin of Product |
United States |
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